Phosphocarb
Description
Phosphocarb (CAS 126069-54-3) is an organophosphorus pesticide with the chemical name O-ethyl O-(2-(((methylamino)carbonyl)oxy)phenyl) S-propyl phosphorothioate. It functions as a nematicide and insecticide, targeting soil-borne pests and agricultural pathogens . Structurally, it combines phosphorothioate and carbamate groups, which distinguishes it from many conventional organophosphates.
Properties
CAS No. |
126069-54-3 |
|---|---|
Molecular Formula |
C13H20NO5PS |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
[2-[ethoxy(propylsulfanyl)phosphoryl]oxyphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20NO5PS/c1-4-10-21-20(16,17-5-2)19-12-9-7-6-8-11(12)18-13(15)14-3/h6-9H,4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
CFGPESLNPCIKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Phosphocarb can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of O-ethyl O-[2-hydroxyphenyl] S-propyl phosphorothioate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Phosphocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy or propylthio groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphocarb has several scientific research applications:
Chemistry: It is used as a model compound to study chiral pesticides and their environmental impact.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to non-target organisms.
Medicine: this compound’s potential as a therapeutic agent is explored in studies focusing on its mechanism of action and potential side effects.
Industry: It is used in the development of new agricultural products and formulations to improve pest control efficiency
Mechanism of Action
Phosphocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
Structural Complexity : this compound’s carbamate-phosphorothioate hybrid structure enhances its stability compared to Acephate (phosphoramidothioate) and Dimethoate (phosphorodithioate) .
Environmental Persistence : this compound’s estimated half-life exceeds 60 days, suggesting higher soil persistence than Acephate (3–7 days) or Phosmet (7–14 days) .
Regulatory Status : Unlike Dimethoate (globally banned in many regions), this compound remains under restricted/surveillance categories, reflecting unresolved risk assessments .
Mechanistic and Efficacy Comparisons
- Mode of Action: this compound inhibits acetylcholinesterase (AChE) like other organophosphates but exhibits dual activity due to its carbamate moiety, which may delay enzyme reactivation .
- Target Spectrum : While Acephate primarily targets sucking insects (e.g., aphids), this compound is optimized for soil nematodes, aligning closer to fosthiazate (CAS 98886-44-3) in niche applications .
- Resistance Risks: this compound’s hybrid structure may reduce cross-resistance observed in pests resistant to conventional organophosphates like Chlorpyrifos .
Toxicity and Environmental Impact
- Metabolites : Unlike Dimethoate, which degrades into toxic oxons, this compound’s breakdown products remain uncharacterized, raising concerns about long-term soil contamination .
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